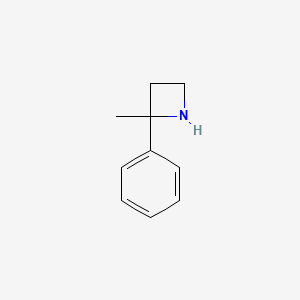

2-Methyl-2-phenylazetidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Methyl-2-phenylazetidine is a chemical compound with the CAS Number: 1484541-53-8 . It has a molecular weight of 147.22 . It is also known as β-methylphenylalanine azetidinyl amide, a cyclic amino acid derivative with a unique structure.

Synthesis Analysis

The synthesis of azetidines like this compound can be achieved through the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction . This reaction is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13N/c1-10(7-8-11-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 . This indicates that the molecule consists of 10 carbon atoms, 13 hydrogen atoms, and 1 nitrogen atom .Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is 4 degrees Celsius .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis Techniques : 2-Phenylazetidine compounds, including 2-Methyl-2-phenylazetidine, can be synthesized using N-(3-chloro-2,2-dimethylpropylidene)amines with organometallic reagents like alkyllithium and phenyllithium. This process involves the addition of these reagents across the imino bond of the β-chloroimine followed by intramolecular nucleophilic substitution, yielding 2-substituted azetidines (Kimpe & Stevens, 1993).

Catalytic Reductive Opening : Research on N-phenylazetidine has shown that its reaction with lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl can lead to dianion formation, which is then treated with various electrophiles to yield functionalized amines (Almena, Foubelo, & Yus, 1994).

Biomedical Applications

DNA Methylation and Gene Expression : Studies have demonstrated that compounds like 5-Aza-2′-deoxycytidine, which is structurally related to this compound, play a significant role in gene expression regulation by promoter demethylation. These studies reveal that such compounds can have diverse effects on gene expression, highly dependent on the context and environmental settings (Seelan, Mukhopadhyay, Pisano, & Greene, 2018).

Therapeutic Implications in Cancer : The role of DNA methylation in cancer cell lines and the therapeutic use of DNA methylation inhibitors, including compounds similar to this compound, have been extensively studied. These inhibitors are seen as potential therapeutic agents in cancers where epigenetic silencing of critical regulatory genes has occurred (Christman, 2002).

Methodological Advances

- Chemical Labeling and Mass Spectrometry : Advances in chemical labeling combined with mass spectrometry analysis have enabled the sensitive determination of formylated DNA and RNA. This methodological progress can significantly aid in the study of nucleic acid modifications and their roles in various biological processes (Jiang, Liu, Guo, Yu, Yuan, & Feng, 2017).

Safety and Hazards

The safety information for 2-Methyl-2-phenylazetidine includes several hazard statements such as H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .

Direcciones Futuras

Propiedades

IUPAC Name |

2-methyl-2-phenylazetidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c1-10(7-8-11-10)9-5-3-2-4-6-9/h2-6,11H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHOGZQCCQEHGK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1484541-53-8 |

Source

|

| Record name | 2-methyl-2-phenylazetidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(allyloxy)-3-methoxybenzyl]-N-(tetrahydrofuran-2-ylmethyl)amine hydrochloride](/img/structure/B2829500.png)

![2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(tert-butylsulfonyl)pyrrolidin-1-yl)ethanone](/img/structure/B2829504.png)

![1-(3-Ethoxy-8-azabicyclo[3.2.1]octan-8-yl)prop-2-en-1-one](/img/structure/B2829507.png)

![5-Ethoxy-2-[5-(4-methoxyphenyl)pyrimidin-4-yl]phenol](/img/structure/B2829508.png)

![4-[(2,4-Dioxo-8-oxa-1,3-diazaspiro[4.5]dec-3-yl)methyl]benzoic acid](/img/structure/B2829509.png)

![4-(4-Benzylpiperidin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine](/img/structure/B2829510.png)

![2-[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2829512.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-fluorophenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2829513.png)

![N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2829516.png)

![4-Chloro-1-ethyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-2-carboxamide](/img/structure/B2829519.png)

![7-(2,4-dichlorophenyl)-2-(ethylthio)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2829520.png)